Aprepitant is a medication that has garnered significant attention in the medical community for its role in preventing chemotherapy-induced nausea and vomiting (CINV). It functions as a neurokinin-1 (NK-1) receptor antagonist, targeting the receptor for substance P, a neuropeptide associated with emesis. The development and application of aprepitant in various fields, including oncology and anesthesia, have been the subject of numerous studies, highlighting its efficacy and potential as a supportive care medication for cancer patients undergoing chemotherapy46.
Beyond oncology, aprepitant has been explored for its utility in preventing postoperative nausea and vomiting (PONV). A single oral dose of aprepitant administered prior to abdominal surgery has been found effective in PONV prevention, making it a recommended option for treatment in this context6. Furthermore, aprepitant's potential as an antitumor drug has been investigated, with in vitro studies indicating its ability to inhibit growth in various human cancer cell lines through the induction of apoptosis via the NK-1 receptor pathway7.
Clinical trials have been instrumental in establishing the efficacy and tolerability of aprepitant. For instance, the Aprepitant Protocol 052 Study Group conducted a multinational, randomized, double-blind, placebo-controlled trial that confirmed the superiority of the aprepitant regimen over standard therapy in preventing CINV in patients receiving high-dose cisplatin2. Another study combined data from two phase III clinical trials to assess the antiemetic efficacy of aprepitant over multiple cycles of cisplatin-based chemotherapy, finding that aprepitant consistently provided better protection against nausea and vomiting5.
Aprepitant-d4 is synthesized from the parent compound aprepitant, which is widely recognized for its efficacy in preventing chemotherapy-induced nausea and vomiting. The deuterium labeling enhances its utility in mass spectrometry and other analytical techniques, allowing for precise quantification in biological samples. The compound is classified under the category of pharmaceuticals and specifically as a neurokinin-1 receptor antagonist, which targets the neurokinin-1 receptor involved in the emetic response.
The synthesis of Aprepitant-d4 involves incorporating deuterium atoms into the aprepitant molecule. This can be achieved through various methods:
Synthetic Routes:
Aprepitant-d4 retains the same molecular structure as aprepitant but includes four deuterium atoms. The molecular structure can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to non-labeled aprepitant, influencing its behavior in biological systems without significantly changing its pharmacological profile.
Aprepitant-d4 can undergo various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for Aprepitant-d4 mirrors that of aprepitant. It functions primarily as an antagonist at neurokinin-1 receptors, inhibiting the action of substance P, a neuropeptide involved in the emetic response.
Key Points:
The action environment for Aprepitant-d4 is influenced by factors such as isotopic labeling, which aids in tracing and quantifying drug metabolism during development processes.
Aprepitant-d4 exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties make Aprepitant-d4 suitable for various analytical applications, including pharmacokinetics studies.
Aprepitant-d4 has several scientific applications:
Aprepitant-d4 is a deuterated analog of the neurokinin-1 (NK-1) receptor antagonist aprepitant, where four hydrogen atoms (protium) are replaced by deuterium atoms at specific positions. The molecular formula is C23H17D4F7N4O3, with deuterium atoms incorporated exclusively at the ortho and meta positions of the 4-fluorophenyl ring (positions 2,3,5,6) [2] [6] [8]. This isotopic labeling retains the stereochemistry of the parent compound, preserving the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy and (S)-3-(4-fluorophenyl)morpholine moieties critical for NK-1 receptor binding [6] [9]. The molecular weight increases from 534.43 g/mol (aprepitant) to 538.45 g/mol due to deuterium’s higher atomic mass [7] [9].
Table 1: Molecular Comparison of Aprepitant and Aprepitant-d4
Property | Aprepitant | Aprepitant-d4 |
---|---|---|
Molecular Formula | C23H21F7N4O3 | C23H17D4F7N4O3 |
Molecular Weight (g/mol) | 534.43 | 538.45 |
Deuterium Positions | N/A | 2,3,5,6 of fluorophenyl ring |
CAS Number | 170729-80-3 | 1133387-60-6 |
Deuterium substitution minimally alters the three-dimensional structure and electronic properties of aprepitant due to deuterium’s similar atomic radius and electronegativity to hydrogen. However, isotopic effects influence vibrational frequencies (detectable via FTIR spectroscopy) and metabolic stability [3] [8]. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) analyses confirm that both compounds share identical crystalline polymorphs, with melting points at 242–244°C [6] [9]. Nuclear magnetic resonance (NMR) spectra exhibit characteristic chemical shift differences for protons adjacent to deuterated sites, serving as analytical markers for isotopic purity verification [2].
Aprepitant-d4 exhibits low aqueous solubility (<1 mg/mL), mirroring the poor hydrophilicity of aprepitant (log P = 4.8) [5] [7]. It demonstrates slight solubility in dimethyl sulfoxide (DMSO) (≥100 mg/mL) and methanol (with sonication), but degrades in aqueous solutions at extreme pH or upon prolonged light exposure [6] [9]. Solid-state stability is maintained when stored at –20°C in inert atmospheres, with no detectable deuterium loss or isotopic exchange over 24 months [8] [9]. Cyclodextrin inclusion complexes or solid dispersions with Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol) can enhance solubility up to 5-fold by converting the compound to an amorphous state, as confirmed by XRPD and DSC [4] [5].
Table 2: Solubility and Stability Data
Condition | Aprepitant-d4 | Notes |
---|---|---|
Water Solubility | <0.1 mg/mL (25°C) | pH-independent (2–10) |
DMSO Solubility | 100 mg/mL (185.72 mM) | Hygroscopic; requires warming/sonication |
Methanol Solubility | Slight (with sonication) | Forms suspensions, not true solutions |
Thermal Degradation | Onset: >200°C | Melting point: 242–244°C |
Photostability | Light-sensitive | Degrades upon UV exposure |
Long-term Storage | Stable at –20°C (desiccated) | No deuterium exchange |
Aprepitant-d4 shows plasma protein binding exceeding 95%, primarily to albumin and α1-acid glycoprotein, comparable to aprepitant [1] [7]. Deuterium labeling does not alter distribution kinetics, as evidenced by a steady-state volume of distribution (Vss) of ~70 L in pharmacokinetic models [1] [3]. Nonlinear kinetics persist in aprepitant-d4 due to saturation of CYP3A4-mediated metabolism, though deuterium substitution at the fluorophenyl ring may marginally reduce metabolic clearance by attenuating first-pass oxidation ("isotope effect") [3] [7]. In vitro studies using human liver microsomes confirm that aprepitant-d4 retains the metabolic profile of aprepitant, with primary oxidation via CYP3A4 and minor contributions from CYP1A2/CYP2C19 [7] [9].
Table 3: Deuterium Effects on Distribution and Metabolism
Parameter | Effect of Deuterium Labeling | Evidence |
---|---|---|
Plasma Protein Binding | No significant change | >95% binding retained [1] |
Volume of Distribution (Vd) | Unaltered | Vss ≈ 70 L [3] |
CYP3A4 Metabolism | Potential ↑ half-life via ↓ clearance | In vitro microsomal studies [9] |
Tissue Distribution | Equivalent to aprepitant | Similar log P values [5] |
Metabolite Profile | Identical metabolites (inactive dealkylated products) | Deuterium retains metabolic pathways [3] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1